Methyl 2-hexenoate
Overview
Description
Methyl 2-hexenoate, also known as methyl hex-2-enoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-hexenoic acid and methanol. This compound is known for its green, musty, earthy, sweet, and fruity odor, making it a valuable component in flavor and fragrance industries .
Mechanism of Action
Target of Action
Methyl 2-hexenoate is a complex compound with a molecular formula of C7H12O2
Biochemical Pathways
This compound belongs to the class of organic compounds known as fatty acid esters . These compounds are derived from diverse biochemical pathways influenced by the expression of many genes . .
Action Environment
Safety data sheets suggest handling the compound in a well-ventilated place, avoiding dust formation, and using personal protective equipment .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 128.16900, a density of 0.907 g/cm3, and a boiling point of 149.3ºC at 760 mmHg
Cellular Effects
Given its use in flavor compositions, it is likely that it interacts with olfactory receptors in cells, influencing cell signaling pathways related to smell perception
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hexenoate can be synthesized through several methods:
Esterification of 2-hexenoic acid: This involves boiling 2-hexenoic acid with methanol in the presence of concentrated sulfuric acid (H2SO4) in chloroform.
Reaction of 3-chloropropionic acid methyl ester with anhydrous sodium acetate: This reaction occurs in acetic acid, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically follows the esterification route due to its simplicity and efficiency. The process involves:
- Mixing 2-hexenoic acid with methanol and a catalytic amount of concentrated sulfuric acid.
- Heating the mixture under reflux conditions.
- Removing the water formed during the reaction using a drying agent like magnesium sulfate.
- Purifying the product through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hexenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the double bond can yield saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-hexenoic acid.
Reduction: Methyl hexanoate.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 2-hexenoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Its presence in certain fruits and plants makes it a subject of study in plant biology and ecology.
Medicine: Research explores its potential therapeutic properties and its role in drug formulation.
Industry: Widely used in the flavor and fragrance industry for its distinctive odor and flavor profile.
Comparison with Similar Compounds
Methyl 2-butenoate: Another ester with a similar structure but a shorter carbon chain.
Methyl 2-pentenoate: Similar structure with one less carbon atom.
Methyl 3-hexenoate: Positional isomer with the double bond at a different location.
Uniqueness: Methyl 2-hexenoate is unique due to its specific odor profile, which is more potent and distinct compared to its similar compounds. Its applications in flavor and fragrance industries are more pronounced due to its sharp, green-fruity top note .
Properties
IUPAC Name |
methyl (E)-hex-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUGBRNILVVWIE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884724 | |
Record name | 2-Hexenoic acid, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless mobile liquid; Fruity aroma | |
Record name | (E,Z)-Methyl 2-hexenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
168.00 to 170.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2E-hexenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | Methyl 2E-hexenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | (E,Z)-Methyl 2-hexenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.916 | |
Record name | (E,Z)-Methyl 2-hexenoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13894-63-8, 2396-77-2 | |
Record name | Methyl (E)-2-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13894-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hexenoate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexenoic acid, methyl ester, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexenoic acid, methyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (E)-hex-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hexenoic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-HEXENOATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DDU82182 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methyl 2E-hexenoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl 2-hexenoate's aroma profile?
A1: this compound is described as having a fruity, green apple-like aroma. [, ] It is a key contributor to the aroma of fruits like sweet passion fruit (Passiflora alata Curtis). []
Q2: Are there any alternative synthesis routes for this compound?
A4: Yes, a more targeted approach utilizes (E)-(S)-(+)-4-carboxy-2-ethyl-5-methyl-2-hexenoic acid or its (R)-(−)-enantiomer. [] These are esterified with chloromethyl methyl ether, followed by oxidation and hydrolysis, to yield this compound. [] This method allows for better stereoisomeric control.
Q3: Are there any known genetic factors influencing this compound levels in fruits?
A6: While research on this compound specifically is limited, studies on strawberries (Fragaria × ananassa) highlight the genetic basis of fruit volatile production. [, ] Quantitative Trait Loci (QTL) analysis identified regions in the strawberry genome linked to the abundance of various volatile compounds, including other esters. [, ] This suggests a potential for similar genetic control over this compound levels, but further investigation is needed.
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